sodium;(1,2,3-13C3)prop-2-ynoate
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Overview
Description
Sodium;(1,2,3-13C3)prop-2-ynoate: is a stable isotopic labeled compound used in various scientific research fields. It is a derivative of propiolic acid, which is a carboxylic acid with an alkyne functional group. This compound is particularly valuable in research due to its unique isotopic labeling, which allows for detailed studies in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;(1,2,3-13C3)prop-2-ynoate can be synthesized through the neutralization of (1,2,3-13C3)propiolic acid with sodium hydroxide. The reaction typically involves dissolving (1,2,3-13C3)propiolic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions: Sodium;(1,2,3-13C3)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;(1,2,3-13C3)prop-2-ynoate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;(1,2,3-13C3)prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in reactions with nucleophiles, leading to the formation of new chemical bonds. The isotopic labeling allows for detailed tracking of the compound in various biochemical pathways, providing insights into its effects at the molecular level .
Comparison with Similar Compounds
Sodium prop-2-ynoate: Similar in structure but without isotopic labeling.
Ethyl prop-2-ynoate: An ester derivative with different reactivity.
Propiolic acid: The parent compound without the sodium salt or isotopic labeling.
Uniqueness: Sodium;(1,2,3-13C3)prop-2-ynoate is unique due to its isotopic labeling, which allows for detailed studies in various research fields. This labeling provides a distinct advantage in tracing and analyzing biochemical pathways, making it a valuable tool in scientific research.
Properties
IUPAC Name |
sodium;(1,2,3-13C3)prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-HCULJTSZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13C][13C](=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.007 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.